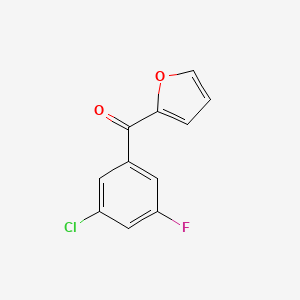

(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFO2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDCVHDNQJSZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)(furan-2-yl)methanone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:

Electrophilic substitution: The furan ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Nucleophilic addition: The carbonyl group in the methanone moiety can undergo nucleophilic addition reactions.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as bromine or nitric acid can be used under mild conditions.

Nucleophilic addition: Grignard reagents or organolithium compounds are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Electrophilic substitution: Substituted furans with various functional groups.

Nucleophilic addition: Alcohols or other addition products.

Reduction: Corresponding alcohols.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHClF O

- Key Functional Groups :

- Chloro and fluoro substituents enhance electronic properties.

- Furan ring contributes to chemical reactivity.

Medicinal Chemistry

(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting:

- Anti-inflammatory : Compounds derived from this structure have shown potential in reducing inflammation.

- Anticancer : Its derivatives exhibit activity against various cancer cell lines through mechanisms such as apoptosis induction.

Case Study : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer progression, showcasing its potential as a lead compound for drug development targeting malignancies .

Biological Studies

The compound acts as a probe in enzyme mechanism studies due to its reactive functional groups. It is instrumental in:

- Enzyme Inhibition Studies : Understanding interactions with biological targets can lead to the development of new therapeutic agents.

Example : Interaction studies have indicated that this compound binds effectively to certain enzymes, suggesting its utility in designing selective inhibitors .

Materials Science

The unique electronic properties of this compound make it suitable for:

- Organic Electronics : Its conjugated structure allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Chemical Reactions and Synthesis

The compound can undergo various chemical reactions, enhancing its versatility:

- Electrophilic Substitution : The furan ring can participate in electrophilic aromatic substitution due to its electron-rich nature.

- Nucleophilic Addition : The carbonyl group enables nucleophilic addition reactions.

| Reaction Type | Key Reagents | Major Products Formed |

|---|---|---|

| Electrophilic Substitution | Bromine, Nitric Acid | Substituted furans |

| Nucleophilic Addition | Grignard Reagents | Alcohols or addition products |

| Reduction | Sodium Borohydride | Corresponding alcohols |

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorophenyl)(furan-2-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The furan ring and the carbonyl group are key functional groups that participate in these interactions, often through hydrogen bonding or covalent modification of the target molecule .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key methanone derivatives with structural similarities, focusing on substituent patterns, molecular weights, and physical properties:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Key Spectral Data (HRMS) | Source |

|---|---|---|---|---|---|---|

| (3-Chloro-5-fluorophenyl)(furan-2-yl)methanone | C₁₁H₇ClFNO₂ | 239.63 | Data not provided | N/A | N/A | Hypothetical |

| (Furan-2-yl)(4-methoxynaphthalen-1-yl)methanone (3v) | C₁₆H₁₂O₃ | 252.26 | 133–134 | 65 | [M+Na]⁺ calc. 275.1678 | |

| (3-Bromo-4-hydroxyphenyl)(furan-2-yl)methanone (22a) | C₁₁H₇BrO₃ | 283.08 | 100–102 | N/A | [M+Na]⁺ calc. 288.9472 | |

| (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone | C₁₃H₉ClFNO | 249.67 | N/A | N/A | N/A | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | C₁₆H₁₇N₃O₂ | 295.33 | N/A | N/A | N/A |

Key Observations :

- Melting Points: Derivatives with polar substituents (e.g., hydroxyl in 22a) exhibit higher melting points (100–102°C) compared to non-polar analogues like 3v (133–134°C), reflecting stronger intermolecular interactions .

Spectroscopic and Crystallographic Data

- IR Spectroscopy: All methanones in exhibit characteristic C=O stretches at ~1650–1700 cm⁻¹, consistent with ketone functionality .

- X-ray Crystallography : Derivatives like 3h () were analyzed using SHELX software, revealing planar furan rings and bond angles typical of conjugated systems .

Biological Activity

(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone is an organic compound notable for its unique structural features, including a phenyl group substituted with chlorine and fluorine atoms, linked to a furan ring through a methanone functional group. Its molecular formula and structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound's structure is defined by:

- Chloro and Fluoro Substituents : These halogen groups enhance the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.

- Furan Ring : The presence of this heterocyclic component adds to the compound's chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. Predictive models using structure-activity relationship (SAR) methodologies have suggested that this compound may serve as a lead compound for drug development targeting various diseases.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-Chloroacetophenone | Chloro-substituted acetophenone | Antimicrobial | Lacks furan ring; primarily used as an intermediate in organic synthesis. |

| 5-Fluorobenzofuran | Fluorinated benzofuran | Anticancer | Contains a fused ring system; more complex structure affecting reactivity. |

| 4-Chlorobenzoylfluoride | Chlorobenzoyl derivative | Enzyme inhibition | Different halogen substitution pattern; used in polymer synthesis. |

The unique combination of both chloro and fluoro substituents along with the furan moiety distinguishes this compound from these similar compounds, potentially enhancing its biological activity and application scope.

Case Studies and Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Anticancer Activity : A review of benzo[b]furan derivatives highlighted that introducing specific substituents can significantly enhance antiproliferative activity against various cancer cell lines. For instance, compounds with methyl or methoxy groups at specific positions demonstrated increased potency compared to their unsubstituted counterparts .

- Enzyme Inhibition : Investigations into enzyme inhibitors have shown that structural modifications can lead to substantial increases in inhibitory potency. For example, replacing certain groups in related compounds resulted in up to a 40-fold increase in activity against specific viral proteases .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are likely influenced by its ability to interact with key biological targets, such as enzymes involved in cancer cell proliferation or pathways associated with infectious diseases. The electronic effects from the halogen substituents may enhance binding affinity to these targets.

Q & A

Q. What are the optimal synthetic routes for (3-Chloro-5-fluorophenyl)(furan-2-yl)methanone, and how can reaction yields be improved?

- Category : Synthesis & Purification

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a furan-2-carbonyl chloride reacts with 3-chloro-5-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Grignard reagent approaches (e.g., using organomagnesium intermediates) may be employed, as demonstrated in analogous syntheses of aryl-furan methanones . Yield optimization involves temperature control (-5°C for Grignard reactions), solvent selection (tetrahydrofuran or dichloromethane), and purification via silica gel column chromatography (hexane/ethyl acetate gradients). Post-reaction quenching with methanol and acid (e.g., 12N HCl) improves product isolation .

Q. How can the purity and structural integrity of this compound be validated?

- Category : Characterization

- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Structural confirmation requires multimodal spectroscopy:

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm for furan and chlorofluorophenyl groups) and carbonyl (C=O) signals (δ ~190 ppm in ¹³C).

- IR : Strong absorption at ~1650–1700 cm⁻¹ for the ketone group.

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, critical for verifying stereoelectronic effects .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, particularly targeting α7 nicotinic acetylcholine receptors (nAChRs)?

- Category : Biological Mechanism & Computational Modeling

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to α7 nAChRs using crystal structures (PDB: 7KOO). Parameters include grid box sizing around the orthosteric site and Lamarckian genetic algorithms for conformational sampling. Comparative analysis with known agonists (e.g., NS6740) identifies critical interactions (e.g., hydrogen bonding with Trp-149 or π-π stacking with Tyr-93) . MD simulations (GROMACS/NAMD) assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How do structural modifications of the chloro-fluoro-phenyl or furan moieties influence the compound’s reactivity and pharmacological profile?

- Category : Structure-Activity Relationship (SAR)

- Methodological Answer :

- Electron-Withdrawing Substitutions : Introducing nitro (-NO₂) or trifluoromethyl (-CF₃) groups on the phenyl ring enhances electrophilicity, potentially improving binding to electron-rich biological targets.

- Furan Modifications : Replacing furan with thiophene or pyridine alters π-electron density, affecting charge-transfer interactions. Bromination at the furan 5-position (via CuBr₂) creates intermediates for cross-coupling reactions .

- In vitro Assays : Test derivatives in α7 nAChR-mediated calcium flux assays (FLIPR) to quantify EC₅₀ values and selectivity over other nAChR subtypes .

Q. What analytical approaches resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Category : Data Analysis & Validation

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. static XRD structures). Mitigation strategies:

- VT-NMR : Variable-temperature NMR identifies rotameric equilibria or solvent interactions.

- DFT Calculations : Compare experimental XRD bond lengths with optimized geometries (B3LYP/6-31G* basis set) to assess intramolecular strain .

- Multi-Crystal Averaging : Collect XRD data from multiple crystals to rule out twinning or disorder artifacts .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Category : Sustainable Methodology

- Methodological Answer :

- Solvent Replacement : Substitute tetrahydrofuran with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity.

- Catalysis : Use recyclable Lewis acids (e.g., FeCl₃-supported mesoporous silica) to reduce waste.

- Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.